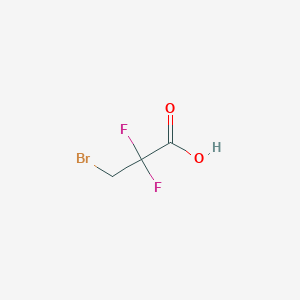

3-Bromo-2,2-difluoropropanoic acid

Description

Structural Peculiarities of 3-Bromo-2,2-difluoropropanoic Acid and Their Theoretical Impact on Chemical Behavior

The chemical behavior of this compound is largely dictated by its unique molecular structure. The presence of two fluorine atoms on the α-carbon (the carbon adjacent to the carboxyl group) and a bromine atom on the β-carbon creates a molecule with distinct electronic and steric properties.

The high electronegativity of the fluorine atoms has a significant electron-withdrawing effect, which influences the acidity of the carboxylic acid and the reactivity of the rest of the molecule. This electronic pull can also impact the stability of the compound. The carbon-bromine bond is a key reactive site, susceptible to nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups like amines or thiols.

Compared to its analogs, the specific arrangement of the halogen atoms in this compound results in higher reactivity in substitution reactions and greater stability under various conditions. This unique combination of properties makes it a valuable and versatile tool for chemists to introduce fluorine and other functionalities into more complex molecules.

Historical Development and Academic Trajectory of α,α-Difluorinated Propanoic Acid Derivatives

The development of α,α-difluorinated propanoic acid derivatives is situated within the broader history of fluorine chemistry. The introduction of fluorine atoms into organic molecules has long been a strategy to modulate their physical, chemical, and biological properties. The unique properties of fluorine, such as its high electronegativity and small size, can lead to enhanced stability, lipophilicity, and metabolic resistance in the resulting compounds.

Early methods for the synthesis of fluorinated compounds were often harsh and lacked selectivity. However, over the past several decades, significant progress has been made in developing more practical and selective fluorination and fluoroalkylation reactions. The synthesis of α,α-difluoro-β-amino acids, for instance, has been achieved through methods like the Reformatsky-type reaction of ethyl bromodifluoroacetate. researchgate.net

The academic trajectory of α,α-difluorinated propanoic acid derivatives has been driven by their potential applications in medicinal chemistry and materials science. Research has focused on developing efficient synthetic routes to these compounds and exploring their reactivity. For example, the direct bromination of 2,2-difluoropropanoic acid derivatives using elemental bromine or N-bromosuccinimide (NBS) provides a route to compounds like this compound. The use of NBS is often preferred for its improved selectivity and safety. The development of industrial-scale production methods, such as continuous flow reactor systems for bromination, highlights the ongoing interest in making these valuable building blocks more accessible for research and development.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃BrF₂O₂ |

| Molecular Weight | 188.96 g/mol |

| IUPAC Name | This compound |

| CAS Number | 133281-20-6 |

This table presents key chemical identifiers for this compound. cymitquimica.com

Table 2: Comparison of this compound with Related Compounds

| Compound Name | Chemical Structure | Noted Characteristics/Applications |

| This compound | C₃H₃BrF₂O₂ | Exhibits enzyme inhibition and antimicrobial activity. |

| 2-Bromo-2,2-difluoropropanoic acid | C₃H₃BrF₂O₂ | Shows moderate enzyme inhibition. |

| 3-Chloro-2,2-difluoropropanoic acid | C₃H₃ClF₂O₂ | Has lower antimicrobial activity compared to its bromo analog. |

This table provides a comparative overview of this compound and some of its structural analogs, highlighting differences in their observed biological activities.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-difluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF2O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGZXPPIWCQMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563805 | |

| Record name | 3-Bromo-2,2-difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133281-20-6 | |

| Record name | 3-Bromo-2,2-difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,2 Difluoropropanoic Acid

Direct Bromination Strategies for Carboxylic Acid Derivatives

A principal route for synthesizing 3-Bromo-2,2-difluoropropanoic acid involves the direct bromination of a suitable 2,2-difluoropropanoic acid derivative, most commonly an ester. This multi-step approach begins with the bromination of the precursor, followed by hydrolysis to yield the desired free carboxylic acid.

Elemental Bromine-Mediated Approaches under Controlled Conditions

The direct bromination of 2,2-difluoropropanoic acid esters is a frequently employed method. This strategy typically utilizes elemental bromine (Br₂) to functionalize the C-H bond at the 3-position. The reaction is conducted under carefully controlled temperatures, generally ranging from 50–90°C. Maintaining an inert atmosphere is crucial during this process to mitigate the risk of undesirable side reactions. A common substrate for this reaction is ethyl 2,2-difluoropropionate, which is converted to ethyl 3-bromo-2,2-difluoropropionate.

Role of Radical Initiators (e.g., Azobisisobutyronitrile) in Bromination Pathways

The bromination of the ester precursor is a radical chain reaction that requires an initiator to commence. youtube.com Azobisisobutyronitrile (AIBN) is a widely used radical initiator for this purpose. When heated, AIBN decomposes, generating nitrogen gas and two carbon-centered radicals. youtube.com These radicals initiate the propagation cycle by abstracting a hydrogen atom from the substrate. In the context of this synthesis, a bromine radical, generated during initiation, abstracts a hydrogen atom from the methyl group of ethyl 2,2-difluoropropionate. youtube.com This creates a relatively stable carbon-centered radical, which then reacts with a molecule of elemental bromine (Br₂) to form the brominated product, ethyl 3-bromo-2,2-difluoropropionate, and a new bromine radical that continues the chain reaction. youtube.com The use of bromine under these conditions is highly regioselective, favoring substitution at the most substituted carbon that can form a stable radical. youtube.com

Optimization of Reaction Conditions and Reagent Selection

Achieving an efficient synthesis of this compound hinges on the meticulous optimization of reaction parameters and the judicious selection of reagents. Factors such as the choice of brominating agent, pH control, and the presence of water can significantly impact the reaction's yield and selectivity.

Comparative Analysis of Brominating Agents (e.g., HBr/AcOH versus PBr₃) and Their Influence on Yield and Selectivity

While elemental bromine with a radical initiator is a common choice, other brominating agents can be considered, each with distinct properties.

N-Bromosuccinimide (NBS): As an alternative to liquid Br₂, NBS is often preferred for radical brominations due to its improved safety and handling characteristics. When used with a radical initiator like AIBN or under UV light, NBS provides a low, steady concentration of bromine radicals, which can lead to higher selectivity and fewer side reactions compared to using elemental bromine directly.

Phosphorus Tribromide (PBr₃) and Hydrobromic Acid (HBr): These reagents are typically used for converting alcohols to alkyl bromides or for certain halogen exchange reactions. Their application in the direct bromination of an alkane C-H bond, as required in this synthesis, is less common compared to radical-based methods. While PBr₃ could potentially be used in alternative routes involving different precursors, the radical pathway using Br₂ or NBS on the ester is a more direct approach for this specific transformation.

Table 1: Reaction Conditions for the Synthesis of this compound via Ester Bromination

| Step | Reagents | Key Conditions | Product | Reported Yield |

| Bromination | Ethyl 2,2-difluoropropionate, Elemental Bromine (Br₂), Azobisisobutyronitrile (AIBN) | Temperature: 50–90°C, Inert Atmosphere | Ethyl 3-bromo-2,2-difluoropropionate | - |

| Hydrolysis | Ethyl 3-bromo-2,2-difluoropropionate, Sodium Hydroxide (NaOH), Tetrahydrofuran (THF)/Water | Temperature: 25–60°C | This compound | ~60-80% (over two steps) |

Table 2: Comparative Analysis of Brominating Agents

| Brominating Agent | Mechanism | Selectivity | Key Considerations |

| Br₂ / AIBN | Radical Chain Reaction | Highly selective for the most stable radical intermediate. youtube.com | Effective but requires careful handling of toxic and corrosive liquid bromine. |

| N-Bromosuccinimide (NBS) | Radical Chain Reaction | Often provides higher selectivity and cleaner reactions than Br₂. | Crystalline solid, easier and safer to handle than elemental bromine. |

| PBr₃ / HBr | Nucleophilic Substitution / Halogen Exchange | Primarily used for converting alcohols to bromides, not for C-H functionalization. | Different reaction pathway; not suitable for the direct bromination of the ester precursor. |

Strategic pH Control and Anhydrous Conditions for Enhanced Synthesis Efficiency

The efficiency of the synthesis is highly dependent on controlling the chemical environment, particularly regarding water content and pH.

Anhydrous Conditions: The initial radical bromination step must be conducted under anhydrous (water-free) conditions. Brominating agents like elemental bromine can react with water, and the presence of moisture can lead to unwanted side reactions, thereby reducing the yield of the desired brominated ester. The use of a non-polar solvent like carbon tetrachloride (CCl₄) can also facilitate this process.

Strategic pH Control: pH management is critical during the hydrolysis step. A strongly basic environment (high pH), achieved by adding sodium hydroxide, is necessary to drive the saponification of the ester to completion. After the ester has been fully converted to its corresponding carboxylate salt, the pH must be carefully lowered. The addition of a strong acid, such as hydrochloric acid, protonates the carboxylate anion, causing the free this compound to precipitate from the aqueous solution, allowing for its isolation.

Stereoselective Synthesis of Enantiopure this compound

The creation of single-enantiomer this compound has been approached through two principal asymmetric strategies: diastereoselective synthesis using chiral auxiliaries and the kinetic resolution of racemic mixtures using enzymes.

Application of Chiral Auxiliaries for Diastereoselective Control

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation, such as bromination, to occur preferentially on one face of the molecule, leading to the formation of one diastereomer in excess. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

While specific literature detailing the diastereoselective bromination of a 2,2-difluoropropanoic acid derivative using a chiral auxiliary to yield this compound is not abundant, the principles of this methodology are well-established. A common and effective class of chiral auxiliaries for such transformations are the Evans-type oxazolidinones.

The general approach would involve the following steps:

Acylation of the Chiral Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with 2,2-difluoropropionyl chloride. This reaction forms an N-acyloxazolidinone.

Diastereoselective Enolization and Bromination: The resulting adduct is then treated with a base to form a chiral enolate. The subsequent reaction of this enolate with a brominating agent, such as N-bromosuccinimide (NBS), is directed by the steric bulk of the chiral auxiliary. This leads to the preferential formation of one of the two possible diastereomers of the brominated product. The stereochemical outcome is dictated by the specific chiral auxiliary used and the reaction conditions.

Cleavage of the Auxiliary: The final step involves the removal of the chiral auxiliary from the brominated product. This is typically achieved through hydrolysis or alcoholysis, which cleaves the amide bond and releases the enantiomerically enriched this compound or its corresponding ester. The valuable chiral auxiliary can often be recovered and reused.

The diastereomeric excess (d.e.) of the product is a critical measure of the success of this method, with higher d.e. values indicating greater stereocontrol.

| Chiral Auxiliary Type | General Substrate | Typical Brominating Agent | Key Feature |

| Evans Oxazolidinones | N-acyloxazolidinone | N-Bromosuccinimide (NBS) | Predictable stereochemical control |

| Oppolzer's Sultams | N-acyloxazolidinone | Electrophilic bromine source | Rigid bicyclic structure for high diastereoselectivity |

| Ellman's Imines | Imine derivatives | Not directly applicable for this synthesis | Used for stereocontrolled synthesis of amino acids |

Enzymatic Resolution Techniques for Enantiomeric Separation

Enzymatic resolution is a highly effective and environmentally benign method for separating enantiomers from a racemic mixture. This technique leverages the inherent stereoselectivity of enzymes, which often catalyze reactions with one enantiomer of a substrate at a much higher rate than the other. For the preparation of enantiopure this compound, the kinetic resolution of a racemic ester derivative is a common strategy. nih.gov

Lipases are a class of enzymes frequently employed for this purpose due to their broad substrate tolerance and high enantioselectivity in non-aqueous environments. mdpi.com The process typically involves the enantioselective hydrolysis or alcoholysis of a racemic ester of this compound.

A representative procedure for lipase-catalyzed kinetic resolution would be:

Preparation of Racemic Ester: A racemic mixture of an ester of this compound, for example, the ethyl or methyl ester, is synthesized.

Enzymatic Reaction: The racemic ester is incubated with a suitable lipase (B570770), such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas species, in a buffered aqueous solution or an organic solvent containing a controlled amount of water or an alcohol.

Enantioselective Transformation: The enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer of the ester. For instance, the (S)-ester might be preferentially hydrolyzed to the (S)-acid, leaving the (R)-ester largely unreacted.

Separation: At approximately 50% conversion, the reaction is stopped. The resulting mixture contains the unreacted ester of one enantiomer and the carboxylic acid of the other enantiomer. These two compounds can be readily separated due to their different chemical properties (e.g., by extraction).

Isolation of Enantiomers: The separated acid and ester can then be further purified to yield the enantiomerically pure forms of this compound.

The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value indicates a more effective separation of the enantiomers.

| Enzyme | Reaction Type | Substrate | Typical Outcome |

| Candida antarctica Lipase B (CALB) | Hydrolysis/Transesterification | Racemic ester of this compound | High enantioselectivity for a broad range of substrates. |

| Pseudomonas cepacia Lipase | Hydrolysis | Racemic ester of this compound | Often exhibits complementary stereopreference to CALB. |

| Candida rugosa Lipase | Hydrolysis | Racemic ester of this compound | Known for resolving various carboxylic acid esters. mdpi.com |

Reactivity and Mechanistic Studies of 3 Bromo 2,2 Difluoropropanoic Acid

Nucleophilic Substitution Reactions at the C-3 Brominated Center

The presence of a bromine atom at the C-3 position, activated by the electron-withdrawing effects of the adjacent difluoro group, makes 3-bromo-2,2-difluoropropanoic acid a versatile substrate for nucleophilic substitution reactions. The strong electron-withdrawing nature of the -CF₂ group enhances the electrophilicity of the C-3 carbon, facilitating its attack by a variety of nucleophiles. This inherent reactivity allows for the synthesis of a range of 3-substituted-2,2-difluoropropanoic acid derivatives.

Investigations with Diverse Nucleophiles (e.g., Amines, Thiols, Azides, Thiocyanates)

This compound readily undergoes substitution reactions where the bromine atom is displaced by various nucleophiles. smolecule.com Common nucleophiles employed in these transformations include primary amines, thiols, sodium azide, and potassium thiocyanate. smolecule.com These reactions lead to the formation of corresponding 3-amino, 3-thio, 3-azido, and 3-thiocyanato derivatives, respectively. For instance, the reaction with benzylamine (B48309) in dimethylformamide (DMF) has been shown to yield 3-amino derivatives. The unique positioning of the bromine and fluorine atoms contributes to a higher reactivity in these substitution reactions compared to some of its analogs.

Kinetic Analyses of Substitution Pathways and Rate Constant Determinations

Kinetic studies of the substitution reactions of this compound reveal that the reactions are typically second-order, with the rate being dependent on the concentration of both the substrate and the nucleophile. libretexts.orgmasterorganicchemistry.com This suggests a bimolecular (SN2) mechanism for the substitution pathway. libretexts.org Experimental monitoring of these reactions can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or ¹⁹F Nuclear Magnetic Resonance (NMR) to track the formation of intermediates and products. The rate constants for these reactions are significantly influenced by factors such as the nature of the nucleophile, the solvent used, and the stability of the bromide leaving group.

Influence of Solvent Polarity and Leaving Group Stability on Reaction Dynamics

Solvent polarity plays a crucial role in the dynamics of nucleophilic substitution reactions involving this compound. The use of polar aprotic solvents, such as dimethylformamide (DMF), can facilitate the reaction. In general, polar solvents can stabilize the transition state of SN2 reactions, although protic solvents might also solvate the nucleophile, potentially reducing its reactivity. masterorganicchemistry.comfrontiersin.org The stability of the bromide ion as a good leaving group is another key factor that promotes the forward reaction. Computational studies using Density Functional Theory (DFT) can predict the enhanced electrophilicity at the C-3 position, which is a direct consequence of the electron-withdrawing effects of the halogens, further confirming the feasibility of these substitution reactions.

Strategies for Suppressing Competing Elimination Pathways (e.g., E2)

A common competing reaction in nucleophilic substitutions of alkyl halides is elimination, particularly the bimolecular (E2) elimination pathway. libretexts.org This reaction is favored by strong bases. libretexts.orgaskthenerd.com In the case of this compound, the basicity of the nucleophile can lead to the formation of undesired alkene products through dehydrohalogenation. To suppress this competing E2 pathway, one effective strategy is the use of bulky bases. Bulky bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are sterically hindered from acting as nucleophiles at the carbon center but can still function as bases to abstract a proton, though their use must be carefully controlled to favor substitution over elimination. libretexts.org The choice of a less basic but still effective nucleophile is another key strategy to maximize the yield of the substitution product. libretexts.org The E2 mechanism has a specific stereochemical requirement for an anti-periplanar arrangement between the proton being abstracted and the leaving group, which can also be a factor in reaction outcomes. askthenerd.comlibretexts.org

Oxidation and Reduction Transformations of this compound

Beyond substitution reactions, this compound can undergo oxidation and reduction, leading to different classes of derivatives. smolecule.com These transformations depend on the specific reagents and conditions employed.

Selective Oxidation Methodologies and Product Characterization

The oxidation of this compound can be achieved using various oxidizing agents. smolecule.com Reagents such as potassium permanganate (B83412) are typically used for oxidation. smolecule.com The kinetics of oxidation for similar carboxylic acids have been studied, often revealing a first-order dependence on the oxidant, the substrate, and the acid concentration. researchgate.net The products of such oxidation reactions would be different oxidized forms of the parent compound, and their specific structures would need to be confirmed through analytical techniques. Characterization of the resulting products is essential to confirm the outcome of the oxidation.

Data Tables

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type | Reaction Conditions Example | Citation |

|---|---|---|---|---|

| Amine | Benzylamine | 3-Amino-2,2-difluoropropanoic acid derivative | DMF, 60°C | |

| Azide | Sodium Azide | 3-Azido-2,2-difluoropropanoic acid | - | smolecule.com |

| Thiocyanate | Potassium Thiocyanate | 3-Thiocyanato-2,2-difluoropropanoic acid | - | smolecule.com |

Table 2: Factors Influencing Reactivity in Nucleophilic Substitution

| Factor | Influence | Example | Citation |

|---|---|---|---|

| Electron-withdrawing Groups | The -CF₂ and -Br groups activate the β-carbon for SN reactions by increasing its electrophilicity. | Enhanced reactivity towards nucleophiles like amines and thiols. | |

| Solvent Polarity | Rate constants are dependent on the polarity of the solvent. Polar aprotic solvents are often effective. | Reaction with benzylamine in DMF. | |

| Leaving Group Stability | The bromide ion is a good leaving group, facilitating the substitution reaction. | The C-Br bond is readily cleaved upon nucleophilic attack. |

| Competing E2 Elimination | Strong bases can promote elimination. This can be suppressed using bulky bases. | Use of DBU to minimize alkene byproduct formation. | |

Reductive Transformations for Derivatization and Functional Group Interconversion

This compound can undergo various reductive transformations to yield different derivatives, allowing for functional group interconversion. These reactions typically target either the carboxylic acid moiety or the carbon-bromine bond. The specific product obtained depends on the reducing agent employed and the reaction conditions.

Reduction of the carboxylic acid group can lead to the corresponding primary alcohol, 3-bromo-2,2-difluoropropan-1-ol. This transformation requires strong reducing agents capable of reducing carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF).

Alternatively, the carbon-bromine bond can be selectively reduced, resulting in debromination to yield 2,2-difluoropropanoic acid. This can be achieved using various methods, including catalytic hydrogenation or radical-mediated reductions using reagents like tributyltin hydride (Bu₃SnH) . The choice of reagent is critical to ensure selectivity over the carboxylic acid group. General oxidation and reduction reactions can be performed using reagents like potassium permanganate for oxidation or sodium borohydride (B1222165) for reduction, respectively .

These reductive pathways are fundamental for using this compound as a building block in the synthesis of more complex fluorinated molecules.

Table 1: Examples of Reductive Transformations

| Starting Material | Reagent(s) | Major Product | Transformation Type |

|---|---|---|---|

| This compound | Strong reducing agent (e.g., LiAlH₄) | 3-Bromo-2,2-difluoropropan-1-ol | Carboxylic acid reduction |

| This compound | Reducing agent (e.g., Bu₃SnH, AIBN) | 2,2-Difluoropropanoic acid | Reductive dehalogenation |

Electrophilic Aromatic Substitution and Radical Reactions

The reactivity of this compound and its derivatives extends to electrophilic aromatic substitution and radical reactions.

Electrophilic Aromatic Substitution (EAS): While this compound itself is not typically used as an aromatic substrate due to the deactivating nature of its electron-withdrawing groups, its derivatives can participate in EAS-type reactions. For instance, related ketones such as 1-aryl-3-bromo-2,2-difluoropropan-1-ones react with various arenes in the presence of a superacid like triflic acid (TfOH). researchgate.net This reaction results in hydroarylation at the carbonyl group to form 1,1-diaryl-3-bromo-2,2-difluoropropan-1-ols. researchgate.net In these cases, the carbonyl group is activated by the superacid, generating a potent electrophile that is then attacked by the electron-rich aromatic ring. researchgate.net The bromomethyl group generally remains unaffected under these superacidic conditions. researchgate.net

Radical Reactions: The presence of a C-Br bond makes this compound and its esters susceptible to radical reactions. In fact, a common synthetic route to this compound involves a radical bromination step. The reaction of ethyl 2,2-difluoropropionate with N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) generates a bromine radical. This radical abstracts a hydrogen atom from the 3-position, forming a carbon-centered radical that then reacts with bromine to yield the final product.

Furthermore, related alkyl 2-bromo-2,2-difluoroacetates are known to undergo radical additions to vinyl ethers, mediated by reagents such as sodium dithionite (B78146) (Na₂S₂O₄). nih.gov This highlights the utility of the bromo-difluoroacetyl moiety in forming new carbon-carbon bonds via radical pathways.

The Modulatory Role of Bromine and Geminal Fluorine Atoms on Reactivity and Molecular Interactions

The chemical personality of this compound is profoundly shaped by the presence and interplay of its halogen atoms.

The geminal fluorine atoms (F₂) at the C-2 position exert a powerful electron-withdrawing inductive effect. This effect has several consequences:

Increased Acidity: The fluorine atoms stabilize the carboxylate anion (conjugate base) by withdrawing electron density, making the parent carboxylic acid more acidic compared to non-fluorinated analogs.

Activation of the C-3 Position: The electron-withdrawing nature of the CF₂ group enhances the electrophilicity of the adjacent C-3 carbon, making the bromine atom a better leaving group in nucleophilic substitution reactions.

The bromine atom at the C-3 position is also electron-withdrawing and serves as a reactive handle for various transformations. It is a key site for nucleophilic substitution and the initiation of radical reactions. The combined electron-withdrawing effects of the bromine and the difluoro groups activate the β-carbon for substitution reactions.

Together, these halogens enhance the molecule's lipophilicity and metabolic stability, which can be crucial for its interaction with biological targets like enzymes and receptors. The specific positioning of the bromine and fluorine atoms confers distinct chemical and physical properties that modulate the compound's reactivity and binding affinities.

Table 2: Influence of Halogen Atoms on Molecular Properties

| Feature | Influence of Geminal Fluorine (-CF₂-) | Influence of Bromine (-Br) | Combined Effect |

|---|---|---|---|

| Electronic Effect | Strong electron-withdrawing (inductive) | Electron-withdrawing (inductive) | Potent activation of the carbon backbone |

| Acidity of -COOH | Increases acidity by stabilizing the conjugate base | Minor increase in acidity | Significantly increased acidity vs. propanoic acid |

| Reactivity at C-Br bond | Enhances leaving group ability of Br | Provides a site for substitution/elimination | High reactivity in nucleophilic substitution reactions |

| Molecular Interactions | Increases lipophilicity and metabolic stability | Contributes to binding affinity and reactivity | Modulated binding affinity for biological targets |

Comparative Reactivity Profiling with Analogous Halogenated Propanoic Acids

When compared to other halogenated propanoic acids, this compound exhibits a unique reactivity profile due to the specific combination and placement of its halogen atoms.

Compared to its non-fluorinated analog, 3-bromopropanoic acid, the presence of the geminal difluoro group at the α-position significantly increases the acidity of the carboxylic acid and enhances the leaving group ability of the bromine atom in substitution reactions.

In comparison to other polyhalogenated acids, such as 2,2-dichloropropanoic acid or 3,3,3-trichloropropanoic acid, the combination of fluorine and bromine offers distinct advantages. Fluorine's high electronegativity provides strong inductive effects without the steric bulk of chlorine, while the C-Br bond is generally more reactive and susceptible to a wider range of transformations (e.g., radical reactions, certain coupling reactions) than a C-Cl bond.

Studies indicate that this compound shows higher reactivity in substitution reactions and greater stability under various conditions when compared to some of its analogs. This enhanced reactivity is a direct consequence of the synergistic electronic effects of the geminal fluorine atoms and the bromine atom, which activate the molecule for nucleophilic attack.

Table 3: Comparative Reactivity Overview

| Compound | Key Structural Feature(s) | Expected Relative Reactivity in Sₙ2 | Notes |

|---|---|---|---|

| This compound | α-difluoro, β-bromo | High | Strong inductive withdrawal from F₂ enhances Br leaving group ability. |

| 3-Bromopropanoic acid | β-bromo | Moderate | Lacks the activating effect of the α-difluoro group. |

| 3-Chloropropanoic acid | β-chloro | Lower than bromo-analog | The C-Cl bond is stronger and less polarizable than the C-Br bond. |

| 2-Bromo-2,2-difluoroacetic acid | α-bromo, α-difluoro | (Not directly comparable) | Halogens are on the same carbon as the carboxyl group. |

| 2,2-Dichloropropanoic acid | α-dichloro | (Not directly comparable) | Reactivity is centered at the α-position, not a β-leaving group. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the definitive identification and analysis of 3-Bromo-2,2-difluoropropanoic acid. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive structural assessment.

Fluorine-19 (¹⁹F) NMR for Real-Time Mechanistic Studies and Intermediate Tracking

Fluorine-19 NMR is particularly powerful for studying reactions involving this compound. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the local electronic environment. This sensitivity allows for the real-time monitoring of reactions, enabling the identification of transient intermediates and byproducts. The geminal difluoro group in the 2-position gives rise to a distinct signal, and any transformation at the adjacent bromine-bearing carbon or the carboxylic acid function will induce a noticeable shift in the ¹⁹F spectrum, providing valuable mechanistic information.

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Confirmation and Purity Assessment

¹³C NMR provides a complete carbon backbone fingerprint. The carbonyl carbon of the carboxylic acid, the difluorinated carbon (C2), and the brominated carbon (C3) will each resonate at distinct chemical shifts. The coupling between the carbon atoms and the directly attached fluorine atoms (¹J-CF) and protons provides further structural confirmation. The absence of unexpected signals in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's high purity.

| ¹H NMR | |

| Assignment | Chemical Shift (δ) ppm |

| -COOH | ~10-13 (broad singlet) |

| -CHBr- | ~4.5-5.5 (triplet) |

| ¹³C NMR | |

| Assignment | Chemical Shift (δ) ppm |

| C=O | ~165-175 |

| -CF₂- | ~110-120 (triplet, due to C-F coupling) |

| -CH₂Br | ~30-40 |

| ¹⁹F NMR | |

| Assignment | Chemical Shift (δ) ppm |

| -CF₂- | ~ -110 to -120 (doublet of doublets or triplet) |

Mass Spectrometry (MS) Techniques for Product Analysis and Derivatization

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and its reaction products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

When this compound is part of a complex reaction mixture, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical method of choice. The liquid chromatography step separates the components of the mixture based on their physicochemical properties. The separated components then enter the mass spectrometer, which provides mass information for each component. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key identifier in the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that aids in the definitive identification of the acid and its derivatives in the mixture.

Advanced Derivatization Strategies for Enhanced MS Detection (e.g., Dansyl Chloride)

To improve the ionization efficiency and detection sensitivity of this compound in mass spectrometry, especially in complex biological or environmental samples, derivatization strategies are often employed. Derivatization involves chemically modifying the analyte to make it more amenable to MS analysis. For carboxylic acids, a common approach is to derivatize the carboxyl group. While specific derivatization for this compound is not widely documented, a general strategy involves esterification or amidation. For instance, reacting the carboxylic acid with a reagent like dansyl chloride in the presence of a coupling agent would introduce a highly fluorescent and easily ionizable dansyl group, significantly enhancing its detection limits in both LC-fluorescence and LC-MS analyses.

Chiral Chromatography for Enantiomeric Purity Determination (e.g., Chiral HPLC)

Since the C3 carbon of this compound is a stereocenter, the molecule can exist as a pair of enantiomers. Chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC), is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time as they pass through the column. The choice of the CSP is critical and often involves polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. The separated enantiomers are then detected, and the ratio of their peak areas provides the enantiomeric excess (ee) of the sample.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. It is a common method for calculating properties like molecular energies, shapes, and vibrational frequencies.

Prediction of Electrophilicity at Specific Carbon Centers (e.g., Enhanced C-3 Electrophilicity)

Electrophilicity is a measure of a molecule's ability to accept electrons. In the context of 3-bromo-2,2-difluoropropanoic acid, computational methods could predict the electrophilic sites by calculating the distribution of electrostatic potential or by analyzing the energies of the lowest unoccupied molecular orbitals (LUMOs).

It is theoretically plausible that the C-3 carbon, bonded to the bromine atom, would exhibit enhanced electrophilicity. This is due to two primary factors:

Inductive Effect : The two fluorine atoms at the C-2 position are powerful electron-withdrawing groups. Their effect would be felt along the carbon chain, pulling electron density away from the C-3 carbon.

Leaving Group Ability : The bromine atom is a good leaving group. In a nucleophilic substitution reaction, a nucleophile would attack the electrophilic C-3 carbon, displacing the bromide ion.

Quantum chemical calculations would be able to quantify this electrophilicity, likely showing a significant partial positive charge on the C-3 carbon, making it a prime target for nucleophilic attack.

Theoretical Modeling of Reaction Transition States and Energy Profiles

Theoretical modeling is instrumental in mapping the pathway of a chemical reaction. This involves calculating the energy of the system as the reactants transform into products, passing through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a key reaction to model would be its nucleophilic substitution at the C-3 position. Theoretical calculations could model the transition state of this S_N2 reaction, providing its geometry and energy. The energy profile would illustrate the energy changes as a nucleophile approaches the C-3 carbon and the C-Br bond breaks. Such models have been developed for analogous reactions, like the S_N2 reaction of Cl⁻ with CH₃Br, which also proceeds through ion-dipole complexes and a central barrier. hawaii.edu

Elucidation of Structure-Reactivity Relationships through Quantum Chemical Calculations

Quantum chemical calculations tie a molecule's structural features to its chemical reactivity. By analyzing computed properties, a relationship between the electronic structure and the observable chemical behavior can be established.

For this compound, these calculations would aim to connect its unique structure—a carboxylic acid with geminal difluoro substitution at the alpha-carbon and a bromine at the beta-carbon—to its reactivity. The calculations would likely confirm the following relationships:

The acidity of the carboxylic proton is enhanced by the strong electron-withdrawing effects of the adjacent difluoro group.

The reactivity of the C-Br bond towards nucleophiles is significantly influenced by the electronic effects of the geminal fluorine atoms and the carboxyl group.

By comparing the computed properties of this compound with related compounds lacking the fluorine or bromine atoms, a clear and quantitative structure-reactivity relationship could be established.

Data Tables

Applications of 3 Bromo 2,2 Difluoropropanoic Acid in Contemporary Organic Synthesis and Chemical Biology

Strategic Building Block for the Construction of Complex Molecular Architectures

3-Bromo-2,2-difluoropropanoic acid is commercially available and positioned as a building block for use in pharmaceutical research and development. Chemical suppliers list it in their catalogs of specially designed scaffolds and intermediates, suggesting its utility in the custom synthesis of novel compounds. doorblog.jp Its structure, featuring a reactive bromine atom and a difluorinated carbon center, makes it a potentially versatile component for constructing larger, more complex molecular frameworks.

Role in the Synthesis of Fluorinated Pharmaceuticals and Agrochemical Intermediates

Companies that manufacture and supply this compound market it as an intermediate for the pharmaceutical industry. doorblog.jp The presence of the difluoro group is a key feature, as the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While its role is implied, specific examples of marketed or late-stage clinical pharmaceuticals or agrochemicals derived directly from this compound are not detailed in the available literature.

Utility in the Development of Specialty Chemicals and Advanced Materials (e.g., Polymers, Coatings)

Information regarding the application of this compound in the development of specialty chemicals, polymers, or advanced coatings is not available in the public domain search results.

Application in the Study of Enzyme Inhibition and Protein Interactions

Publicly accessible scientific literature does not currently contain specific studies detailing the use of this compound for the investigation of enzyme inhibition or protein interactions.

Design and Synthesis of Novel Therapeutic Agents Leveraging the Fluorinated Backbone (e.g., Protease Inhibitors)

There are no specific examples in the available search results of novel therapeutic agents, such as protease inhibitors, that have been designed or synthesized using this compound as a key component.

Research Probes for Understanding the Metabolism of Fluorinated Organic Compounds

No research has been found that describes the use of this compound as a research probe for understanding the metabolism of fluorinated organic compounds.

Investigation of Antimicrobial Activities in Preliminary In Vitro Studies

Details of any preliminary in vitro studies investigating the potential antimicrobial activities of this compound are not present in the available scientific literature.

Exploration of Anti-inflammatory Effects through In Vitro Marker Reduction

Initial investigations into the bioactivity of this compound have suggested its potential to modulate inflammatory responses at a cellular level. While comprehensive studies detailing the full spectrum of its anti-inflammatory capabilities are not extensively available in publicly accessible literature, preliminary evidence indicates that the compound may play a role in reducing key inflammatory markers in vitro.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors that are integral to inflammatory pathways. The presence of bromine and fluorine atoms in its structure is thought to influence its reactivity and binding affinity to these biological targets.

Research has pointed towards the compound's ability to inhibit certain enzymes. Though specific data on its direct impact on well-known inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) is not yet detailed in available research, a study did focus on its inhibitory effects on an enzyme linked to metabolic disorders. The findings from this study indicated a significant reduction in enzyme activity at various concentrations of the compound. This suggests a potential therapeutic application for conditions where both metabolic and inflammatory pathways are dysregulated.

Further exploration is required to fully elucidate the specific in vitro models, such as macrophage cell lines (e.g., RAW 264.7), and the precise inflammatory markers, including cytokines (e.g., TNF-α, IL-6) and prostaglandins, that are affected by this compound. Quantitative data, such as IC50 values or percentage inhibition of these markers, would be crucial for a thorough understanding of its anti-inflammatory profile.

Emerging Research Directions and Future Perspectives for 3 Bromo 2,2 Difluoropropanoic Acid

Development of Novel Catalytic Approaches for Enhanced Synthesis and Functionalization

The synthesis of 3-bromo-2,2-difluoropropanoic acid and its derivatives is an area of active research, with a focus on developing more efficient and selective catalytic methods. Traditional approaches often involve direct bromination of 2,2-difluoropropanoic acid or its esters, which can require harsh conditions and hazardous reagents like elemental bromine. To address these limitations, researchers are exploring novel catalytic systems.

One promising direction is the use of copper-catalyzed cross-coupling reactions. nih.gov A recently developed methodology enables the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides using a copper catalyst with various aryl precursors like aryl boronic acids and aryl trialkoxysilanes. nih.govmdpi.com This method is notable for its insensitivity to the electronic properties of the aryl groups, allowing for the successful introduction of both electron-rich and electron-deficient substituents. nih.gov The reaction has been successfully scaled up to gram quantities, highlighting its potential for practical applications. nih.gov

Another area of investigation involves radical bromination using N-bromosuccinimide (NBS), which offers a safer and more selective alternative to elemental bromine. The use of NBS with a radical initiator allows for regioselective bromination at the 3-position of 2,2-difluoropropionic acid derivatives.

Furthermore, multi-step synthetic routes are being optimized for scalability and versatility. A patented four-step synthesis starts from bromobenzaldehyde and ethyl bromodifluoroacetate, proceeding through an aldol (B89426) addition, bromination, dehydrobromination, and final hydrolysis to yield the desired acid. patsnap.com While this method can be labor-intensive, it provides access to a range of intermediates.

Future research in this area will likely focus on the development of even more efficient and environmentally friendly catalysts, potentially including biocatalytic approaches, to further streamline the synthesis of this important fluorinated building block.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | Br₂, Radical Initiator (e.g., AIBN), NaOH (for hydrolysis) | 50–90°C (bromination), 25–60°C (hydrolysis) | Simple, high yielding | Requires hazardous Br₂ |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | UV light or thermal initiation | More selective and safer than Br₂ | Higher cost of reagents |

| Multi-Step Synthesis | Bromobenzaldehyde, Ethyl bromodifluoroacetate, Zn, CBr₄, PPh₃, Bu₃SnH, NaOH | Multiple steps with varying conditions | Scalable, provides versatile intermediates | Labor-intensive, lower atom economy |

| Industrial Flow Process | Br₂ in a continuous flow reactor | 70–100°C | High throughput, consistent quality, enhanced safety | High initial capital investment, requires specialized equipment for handling corrosive bromine |

Further Elucidation of Biological Mechanisms Beyond Initial Findings

Preliminary research indicates that this compound and its derivatives possess a range of biological activities, making them interesting candidates for further investigation in medicinal chemistry and chemical biology. The presence of bromine and fluorine atoms on the propanoic acid backbone is thought to be crucial for its biological effects, enhancing properties like lipophilicity and stability, which can influence how the molecule interacts with biological targets such as enzymes and receptors.

Initial studies have suggested potential antimicrobial and anti-inflammatory properties. However, the precise molecular mechanisms underlying these activities are not yet fully understood. Future research will need to delve deeper to identify the specific enzymes, receptors, or biochemical pathways that are modulated by this compound and its analogs. This will involve a combination of in vitro and in vivo studies, including enzyme inhibition assays, receptor binding studies, and gene expression analysis.

A key area of future exploration will be to understand how the unique structural features of this compound contribute to its biological activity. For instance, the bromine atom can act as a leaving group in substitution reactions, potentially allowing the molecule to covalently modify its biological targets. The difluoro group, on the other hand, can alter the acidity of the carboxylic acid and influence non-covalent interactions with proteins.

By elucidating these mechanisms, researchers can design more potent and selective derivatives for specific therapeutic applications. This could involve synthesizing libraries of related compounds with systematic variations in their structure and evaluating their biological activity to establish structure-activity relationships.

Integration into Flow Chemistry and Automated Synthetic Platforms

The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable production. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for handling hazardous reagents and controlling reaction conditions.

For instance, the bromination of 2,2-difluoropropionic acid has been successfully demonstrated in a flow system using elemental bromine, achieving high conversion rates while minimizing side reactions and enhancing safety. Automated control systems can precisely maintain optimal temperatures and stoichiometric ratios, ensuring consistent product quality. While the initial capital investment for such systems can be high, the benefits of high throughput and reproducibility often outweigh the costs for industrial-scale production.

Automated iterative small molecule synthesis is another rapidly advancing field that could revolutionize the discovery and optimization of derivatives of this compound. chemrxiv.org These automated synthesizers can rapidly create libraries of compounds by iteratively coupling building blocks, significantly accelerating the drug discovery process. chemrxiv.org The development of rapid and mild deprotection and coupling methods is crucial for the success of these platforms. chemrxiv.org

Future work will likely focus on developing robust and versatile flow and automated synthesis protocols for a wider range of reactions involving this compound, including its functionalization with various nucleophiles and its use in multi-step synthetic sequences. This will enable the rapid generation of diverse chemical libraries for biological screening and materials science applications.

Exploration of Sustainable and Green Chemistry Methodologies for Production and Derivatization

In line with the growing emphasis on sustainable and green chemistry, researchers are exploring more environmentally friendly methods for the production and derivatization of this compound. cefic.orgrsc.org The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. cefic.org

For the synthesis of this compound, this translates to finding alternatives to hazardous reagents like elemental bromine and developing processes with higher atom economy. The use of N-bromosuccinimide is a step in this direction, as it is considered a safer brominating agent. Further research could explore the use of catalytic amounts of bromine in conjunction with an oxidant or electrocatalytic methods to generate the reactive bromine species in situ, thereby minimizing waste.

In terms of derivatization, the development of catalytic reactions that proceed under mild conditions with high selectivity is a key goal. Copper-catalyzed cross-coupling reactions, as mentioned earlier, are a good example of this, as they often require lower temperatures and can be more selective than traditional methods. nih.govmdpi.com

Future research in this area will likely focus on several key aspects:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Biocatalysis: Utilizing enzymes or whole-cell systems to carry out specific transformations with high chemo-, regio-, and stereoselectivity under mild conditions.

Renewable Feedstocks: Investigating the potential for producing the starting materials for the synthesis of this compound from renewable resources.

Waste Minimization: Designing synthetic routes that maximize atom economy and minimize the generation of byproducts.

By embracing these green chemistry principles, the chemical industry can move towards a more sustainable production of valuable fluorinated compounds like this compound. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2-Difluoropropionic acid |

| 2-bromo-2,2-difluoroacetamide |

| N-bromosuccinimide |

| Bromobenzaldehyde |

| Ethyl bromodifluoroacetate |

| 3-(furan-2-yl)propenoic acid |

| 1-Bromo-2,3-difluorobenzene |

| 3-Bromo-2-phenylpropanoic acid |

| 3-bromo-2-(trifluoromethyl)propanoic acid |

| 3-Bromo-2,2-difluoropropanoyl fluoride |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,2-difluoropropanoic acid, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves bromination of 2,2-difluoropropanoic acid derivatives. A plausible route is halogen exchange using brominating agents like PBr₃ or HBr in the presence of a catalyst (e.g., NaNO₂, as seen in nitric acid oxidation of brominated intermediates) . Key parameters include temperature control (20–40°C) to avoid side reactions and solvent selection (e.g., dichloromethane or THF). Post-reaction, purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluting with ethyl acetate/hexane) is critical to isolate the product. Yield optimization (~60–75%) depends on stoichiometric ratios and inert atmosphere maintenance to prevent hydrolysis .

Q. How can spectroscopic methods (NMR, IR, MS) be optimized for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The carboxylic proton (δ ~12 ppm, broad) and adjacent fluorinated carbons (δ ~110–120 ppm, CF₂) are key markers. Bromine’s electronegativity deshields neighboring protons (δ ~4.0–4.5 ppm for CHBr) .

- ¹⁹F NMR : Distinct signals for geminal difluorines (δ ~-100 to -120 ppm, coupling constant J ~200–300 Hz) confirm substitution patterns .

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-F/Br vibrations (600–800 cm⁻¹) .

- MS : ESI-MS in negative mode shows [M-H]⁻ peaks; bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .

Advanced Research Questions

Q. How do electron-withdrawing effects of bromine and fluorine influence the reactivity of this compound in nucleophilic substitution (SN) reactions?

- Methodological Answer : The strong electron-withdrawing effects of -Br and -CF₂ groups activate the β-carbon for SN reactions. Computational studies (DFT) predict enhanced electrophilicity at C-3, facilitating substitution with nucleophiles like amines or thiols . Experimental validation involves kinetic monitoring via HPLC or ¹⁹F NMR to track intermediate formation. For example, reaction with benzylamine in DMF at 60°C yields 3-amino derivatives, with rate constants dependent on solvent polarity and leaving group stability . Competing elimination pathways (via E2) must be suppressed using bulky bases (e.g., DBU) .

Q. What strategies mitigate thermal decomposition risks during large-scale synthesis of this compound?

- Methodological Answer : Reaction calorimetry (e.g., RC1e systems) reveals exothermic peaks during bromination, necessitating controlled addition rates (<5% reagent/min) and cooling (T < 50°C) to prevent runaway reactions . Thermal stability studies (DSC/TGA) show decomposition onset at ~150°C, suggesting storage at 0–6°C under inert conditions . Scale-up protocols recommend segmented batch processing with real-time FTIR monitoring to detect intermediates and adjust stoichiometry .

Q. How does this compound serve as a building block in medicinal chemistry, particularly for protease inhibitors?

- Methodological Answer : The compound’s fluorinated backbone enhances metabolic stability and bioavailability. It is incorporated into peptidomimetics via solid-phase synthesis, where the bromine acts as a handle for late-stage functionalization (e.g., Suzuki coupling with aryl boronic acids) . For example, coupling with 4-fluorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields biaryl analogs with IC₅₀ values <100 nM against serine proteases . Stereochemical outcomes (R/S configurations) are controlled using chiral auxiliaries, validated by chiral HPLC .

Data Contradictions and Resolution

- Synthesis Yield Variability : Some studies report higher yields with HBr/AcOH (70%) vs. PBr₃ (55%) due to reduced hydrolysis . Resolution requires pH control (pH 4–6) and anhydrous conditions .

- Thermal Stability : Conflicting decomposition temperatures (150°C vs. 130°C) in DSC data may arise from impurities. Purity assessment via elemental analysis or X-ray crystallography is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.